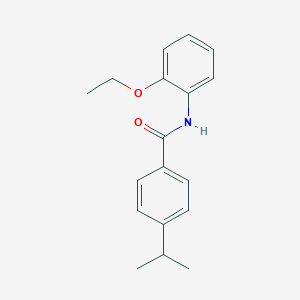
N-(2-ethoxyphenyl)-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-isopropylbenzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a selective inhibitor of the Na+/H+ exchanger (NHE), a protein that plays a crucial role in regulating the pH of cells. EIPA has been found to have various applications in scientific research, particularly in the field of cell biology and physiology.
作用機序
N-(2-ethoxyphenyl)-4-isopropylbenzamide works by inhibiting the Na+/H+ exchanger, which is a transmembrane protein that regulates the pH of cells by exchanging extracellular Na+ ions for intracellular H+ ions. The inhibition of NHE1 by N-(2-ethoxyphenyl)-4-isopropylbenzamide leads to a decrease in intracellular pH, which can have various effects on cellular processes.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-4-isopropylbenzamide has been found to have various biochemical and physiological effects on cells. For instance, N-(2-ethoxyphenyl)-4-isopropylbenzamide has been shown to inhibit cell migration by disrupting the cytoskeleton and reducing the activity of focal adhesion kinase. N-(2-ethoxyphenyl)-4-isopropylbenzamide has also been found to induce apoptosis in certain cell types by activating caspase-3 and increasing the expression of pro-apoptotic proteins.
実験室実験の利点と制限
One of the main advantages of using N-(2-ethoxyphenyl)-4-isopropylbenzamide in lab experiments is its selective inhibition of NHE1, which allows for the specific study of the role of NHE1 in various cellular processes. However, N-(2-ethoxyphenyl)-4-isopropylbenzamide has some limitations, such as its potential cytotoxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of N-(2-ethoxyphenyl)-4-isopropylbenzamide and its applications in scientific research. One potential direction is the development of more potent and selective NHE1 inhibitors based on the structure of N-(2-ethoxyphenyl)-4-isopropylbenzamide. Another direction is the investigation of the role of NHE1 in various diseases, such as cancer and cardiovascular diseases, and the potential therapeutic applications of NHE1 inhibitors. Additionally, the use of N-(2-ethoxyphenyl)-4-isopropylbenzamide in combination with other inhibitors or drugs could lead to new insights into the complex regulatory mechanisms of cellular processes.
合成法
N-(2-ethoxyphenyl)-4-isopropylbenzamide can be synthesized through a multistep process that involves the reaction of 2-ethoxyaniline with 4-isopropylbenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, N-(2-ethoxyphenyl)-4-isopropylbenzamide, is obtained through purification and crystallization.
科学的研究の応用
N-(2-ethoxyphenyl)-4-isopropylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(2-ethoxyphenyl)-4-isopropylbenzamide is in the study of the Na+/H+ exchanger and its role in regulating the pH of cells. N-(2-ethoxyphenyl)-4-isopropylbenzamide has been shown to selectively inhibit the NHE1 isoform, which is the most abundant NHE isoform in many cell types. This selective inhibition of NHE1 has been used to study the role of NHE1 in various cellular processes, such as cell migration, proliferation, and apoptosis.
特性
製品名 |
N-(2-ethoxyphenyl)-4-isopropylbenzamide |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-8-6-5-7-16(17)19-18(20)15-11-9-14(10-12-15)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
InChIキー |
UUJLIEYWHBPVHH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)
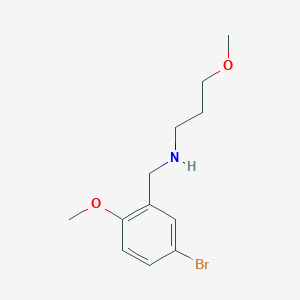

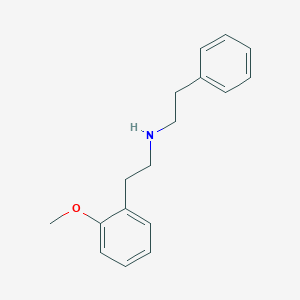
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)
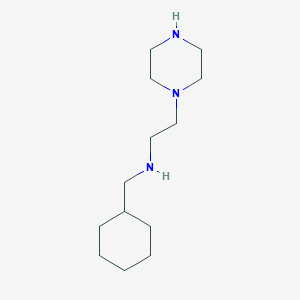

![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
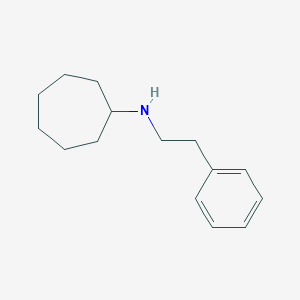
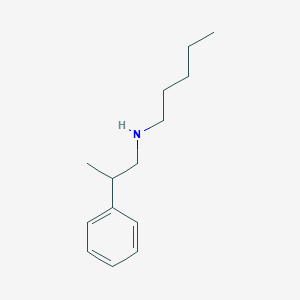
![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)